molecular formula C26H22Cl2N2O2S B2584126 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-35-9

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No. B2584126
CAS RN: 339277-35-9
M. Wt: 497.43
InChI Key: UFALZDLZLZDTSA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a chemical compound with the molecular formula C26H22Cl2N2O2S . It is also known as 1H-Imidazole-1-acetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-4,5-diphenyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is based on an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This ring is substituted with two phenyl groups, a sulfanyl-substituted dichlorobenzyl group, and an acetate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Catalytic Applications

Researchers have developed various synthetic routes and applications for compounds related to ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate. For instance, the use of ionic liquids for the synthesis of trisubstituted imidazoles under ultrasonic irradiation demonstrates an innovative approach to improving reaction efficiencies and environmental sustainability (Zang et al., 2010). This method avoids harmful catalysts and operates at room temperature, highlighting a shift towards greener chemistry practices.

Antimicrobial and Antiprotozoal Activities

Imidazole derivatives have been extensively studied for their antimicrobial properties. A notable study synthesized new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds displayed nanomolar IC50 values, surpassing the effectiveness of metronidazole, a standard treatment (Pérez‐Villanueva et al., 2013).

Materials Science and Corrosion Inhibition

Imidazole derivatives also play a significant role in materials science, particularly in corrosion inhibition. One study demonstrated the effectiveness of dodecylsulfanyl-ethyl)-1H-imidazole and related compounds in protecting mild steel in acidic environments. These inhibitors act by forming a protective film on the metal surface, significantly reducing corrosion rates (Krim et al., 2016).

Antioxidant Activities

Furthermore, some imidazole derivatives have been evaluated for their antioxidant activities. Research into the synthesis and structure-activity relationship of new nitrogen compounds coupled to phenolic units revealed dual antioxidant and antifungal activities without exhibiting toxicity in mammalian cells (Bettencourt et al., 2018). This highlights their potential as biochemical tools or therapeutic drugs.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It would depend on the specific biological or chemical context in which it is used .

Safety and Hazards

The safety and hazard information for this compound is not available in the search results .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. It could potentially be used in a variety of chemical or biological contexts, depending on its properties and reactivity .

properties

IUPAC Name

ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O2S/c1-2-32-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)33-17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFALZDLZLZDTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

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